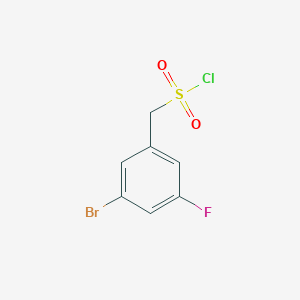

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC13481254

Molecular Formula: C7H5BrClFO2S

Molecular Weight: 287.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrClFO2S |

|---|---|

| Molecular Weight | 287.53 g/mol |

| IUPAC Name | (3-bromo-5-fluorophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 |

| Standard InChI Key | YBZCSCNZKBZOMK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride belongs to the class of aryl sulfonyl chlorides, which are widely employed as electrophilic reagents in organic transformations. The compound’s structure comprises a benzene ring with three substituents:

-

A bromine atom at the meta position (C3),

-

A fluorine atom at the para position relative to bromine (C5),

-

A methanesulfonyl chloride group (-SOCl) attached to the methylene carbon at the benzylic position.

The presence of electron-withdrawing groups (Br, F, and -SOCl) creates a highly polarized aromatic system, enhancing its reactivity toward nucleophilic substitution and cross-coupling reactions . The molecular geometry and electronic distribution have been computationally modeled, revealing a planar aromatic ring with bond angles consistent with sp hybridization at the carbon centers .

Synthesis Methodologies

Process Optimization

The patent methodology emphasizes ultrasound-assisted synthesis, which enhances reaction kinetics and yield (90–92% reported for analogous compounds). Critical parameters include:

-

Temperature: Maintained at 20–25°C to prevent side reactions.

-

Solvent System: Dichloromethane (DCM) and water facilitate phase separation, simplifying purification.

-

Stoichiometry: A slight excess of NaBr (1.03 mol per 1 mol substrate) ensures complete bromination .

Table 1: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Precursor | 4-Fluorotoluene |

| Brominating Agent | NaBr/HCl |

| Oxidizing Agent | NaClO (8–10% aqueous solution) |

| Reaction Time | 1 hour (dropwise addition) |

| Yield | 90–92% |

Physicochemical Properties

Predicted and Experimental Data

The compound’s properties are derived from computational models and analogous sulfonyl chlorides :

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Boiling Point | 351.4 ± 32.0 °C (Predicted) |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) |

| Molecular Weight | 287.54 g/mol |

| Solubility | Insoluble in water; soluble in DCM, THF |

Applications in Organic Synthesis

Pharmaceutical Intermediates

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a versatile building block in drug discovery. Notable applications include:

-

Peptide Coupling: The sulfonyl chloride group reacts with amines to form sulfonamides, a common motif in protease inhibitors (e.g., Ramipril and Valsartan) .

-

Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura couplings, facilitating the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies .

Material Science

The compound’s aromatic rigidity and halogen content make it suitable for synthesizing liquid crystals and polymeric sulfonates, which exhibit enhanced thermal stability and ionic conductivity .

Future Directions

Research opportunities include:

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted cancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume